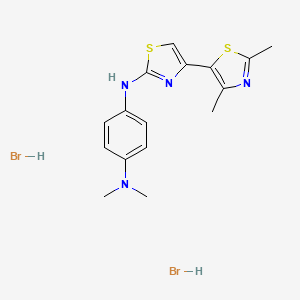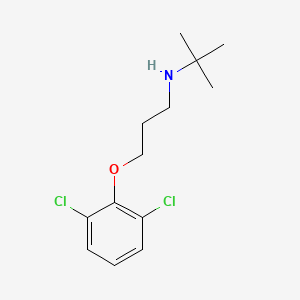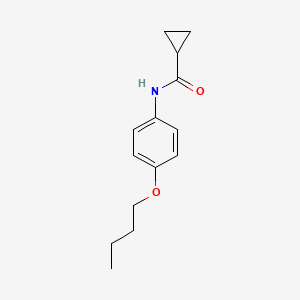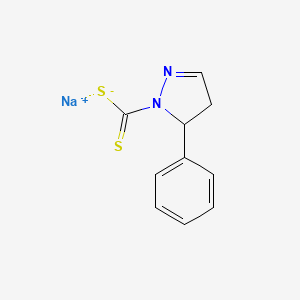![molecular formula C15H23NO5 B4938030 tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate is a chemical compound that has recently gained attention for its potential use in scientific research. This compound is commonly referred to as Boc-MPEA oxalate and is used as a reagent in various chemical reactions. Boc-MPEA oxalate is a white crystalline powder that is soluble in water, ethanol, and methanol.
Mécanisme D'action
The mechanism of action of Boc-MPEA oxalate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be useful in scientific research.
Biochemical and Physiological Effects:
Boc-MPEA oxalate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Boc-MPEA oxalate has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-MPEA oxalate in lab experiments include its ease of synthesis, low cost, and versatility. Boc-MPEA oxalate can be used in a wide range of chemical reactions and is readily available. However, the limitations of using Boc-MPEA oxalate include its potential toxicity and the lack of information about its mechanism of action.
Orientations Futures
There are several future directions for the use of Boc-MPEA oxalate in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the properties of Boc-MPEA oxalate. Another direction is the investigation of its mechanism of action and potential toxicity. Further research is needed to fully understand the potential of Boc-MPEA oxalate in scientific research.
Conclusion:
In conclusion, Boc-MPEA oxalate is a promising reagent for use in scientific research. Its ease of synthesis, low cost, and versatility make it a valuable tool for the synthesis of various compounds. Boc-MPEA oxalate has various biochemical and physiological effects and has potential applications in the development of new drugs and pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of Boc-MPEA oxalate involves the reaction of tert-butylamine, 4-methylphenol, and ethylene oxide in the presence of a catalyst. The reaction produces Boc-MPEA, which is then reacted with oxalic acid to produce Boc-MPEA oxalate. The synthesis of Boc-MPEA oxalate is a straightforward process and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Boc-MPEA oxalate is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptides and other organic compounds. Boc-MPEA oxalate is also used in the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-11-5-7-12(8-6-11)15-10-9-14-13(2,3)4;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVNMNHGDJZBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)




![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)


